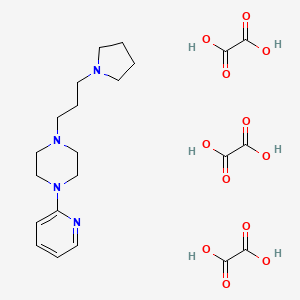
oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is a complex organic compound that features a combination of oxalic acid and a piperazine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine typically involves multi-step organic reactions. One common approach is to start with pyridin-2-yl-4-oxobutanal derivatives, which are reacted with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further functionalized to incorporate the piperazine ring and the oxalic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of piperazine derivatives with biological targets.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring and are used in various medicinal applications.
Uniqueness
Oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine is unique due to its combination of oxalic acid, pyridine, pyrrolidine, and piperazine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
103840-65-9 |
|---|---|
分子式 |
C22H32N4O12 |
分子量 |
544.5 g/mol |
IUPAC 名称 |
oxalic acid;1-pyridin-2-yl-4-(3-pyrrolidin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C16H26N4.3C2H2O4/c1-2-7-17-16(6-1)20-14-12-19(13-15-20)11-5-10-18-8-3-4-9-18;3*3-1(4)2(5)6/h1-2,6-7H,3-5,8-15H2;3*(H,3,4)(H,5,6) |
InChI 键 |
SPRYFCUWTFCYLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















